REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5](Cl)=[O:6]>C(OCC)C>[F:1][C:2]1[CH:3]=[C:4]([C:5]([C:8]2[CH:4]=[CH:3][C:2]([F:1])=[C:10]([F:11])[CH:9]=2)=[O:6])[CH:8]=[CH:9][C:10]=1[F:11]
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Name
|
|
Quantity
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2.206 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1F
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(C)OCC
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Name
|
crude mixture
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Quantity
|
25 mmol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 0° C. (3 h)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with aqueous ammonium chloride solution
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Type
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STIRRING
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Details
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The resulting mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with two additional portions of ethyl ether
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Type
|
WASH
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Details
|
the combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)C(=O)C1=CC(=C(C=C1)F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |